molecular formula C8H5BrF2O B3039300 4'-Bromo-2',3'-difluoroacetophenone CAS No. 1007346-28-2

4'-Bromo-2',3'-difluoroacetophenone

Cat. No. B3039300
CAS RN: 1007346-28-2
M. Wt: 235.02 g/mol
InChI Key: HOVLHMHPYDXOKE-UHFFFAOYSA-N
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Description

4’-Bromo-2’,3’-difluoroacetophenone is a chemical compound with the molecular formula C8H5BrF2O . It is used in various chemical reactions and has potential applications in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of 4’-Bromo-2’,3’-difluoroacetophenone consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a carbonyl group . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

4’-Bromo-2’,3’-difluoroacetophenone may participate in various chemical reactions. For instance, 4′-Bromo-2,2,2-trifluoroacetophenone, a similar compound, can be used in the preparation of carbonyl-bridged bithiazole derivatives .


Physical And Chemical Properties Analysis

4’-Bromo-2’,3’-difluoroacetophenone is a solid at room temperature . It has a molecular weight of 235.03 .

Scientific Research Applications

Synthesis of Organic Compounds

4'-Bromo-2',3'-difluoroacetophenone serves as a critical intermediate in the synthesis of complex organic molecules. For example, it is used in the Suzuki coupling reaction to prepare 4′-alkyl-2′-hydroxyacetophenones, which are important for synthesizing lipoflavonoids with enhanced bioavailability due to their ability to incorporate into lipid bilayer membranes more efficiently than flavonoids (Pouget et al., 2013). Another study highlights its use in preparing derivatives of β-Hydroxydithiocinnamic acids, which act as ligands for creating a variety of metal complexes, showcasing its versatility in coordination chemistry (Schubert, Görls, & Weigand, 2007).

Biological Applications

The compound has been explored for its potential in biological applications, such as DNA cleavage. A study by Wender and Jeon (2003) investigated bromofluoroacetophenone derivatives, including 4'-bromo-2',3'-difluoroacetophenone, for their ability to cleave DNA upon irradiation, demonstrating its utility as a novel photonuclease (Wender & Jeon, 2003).

Material Science

In material science, the physico-chemical and spectroscopic properties of 4'-Bromo-2',3'-difluoroacetophenone and its derivatives are of interest. For instance, Trivedi et al. (2015) evaluated the impact of biofield energy treatment on 4-bromoacetophenone, analyzing changes in its crystallite size, melting point, thermal degradation temperature, and spectroscopic properties, which could have implications for its applications in materials science (Trivedi et al., 2015).

Safety and Hazards

This compound is considered hazardous. It can cause skin burns and eye damage. It is also harmful if inhaled .

properties

IUPAC Name

1-(4-bromo-2,3-difluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVLHMHPYDXOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-2',3'-difluoroacetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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